2-(5,6-Dimethyl-3-pyridyl)propan-2-ol

Description

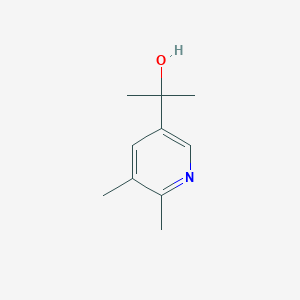

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol is a pyridine derivative characterized by a propan-2-ol group attached to the 3-position of a 5,6-dimethylpyridine ring.

Properties

IUPAC Name |

2-(5,6-dimethylpyridin-3-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-5-9(10(3,4)12)6-11-8(7)2/h5-6,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJDTPGBDJKBDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)C(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol typically involves the alkylation of 5,6-dimethylpyridine with an appropriate alkylating agent, followed by reduction to introduce the hydroxyl group. One common method involves the reaction of 5,6-dimethylpyridine with acetone in the presence of a strong base, such as sodium hydride, to form the corresponding alcohol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize by-products and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

Oxidation: Formation of 2-(5,6-Dimethyl-3-pyridyl)propan-2-one.

Reduction: Formation of 2-(5,6-Dimethyl-3-pyridyl)propane.

Substitution: Formation of 2-(5,6-Dimethyl-3-pyridyl)propyl halides or amines.

Scientific Research Applications

Medicinal Chemistry

a. Role as a Pharmaceutical Intermediate

The compound has been identified as a valuable intermediate in the synthesis of catechol-O-methyltransferase (COMT) inhibitors, which are crucial in treating neurological disorders such as Parkinson's disease. The synthesis process involves the use of this compound to prepare more complex molecules that exhibit enhanced pharmacological properties. For instance, it has been used in the preparation of novel inhibitors that demonstrate superior efficacy compared to traditional COMT inhibitors like tolcapone and entacapone .

b. Case Study: Development of COMT Inhibitors

A notable study demonstrated the synthesis of a specific COMT inhibitor using 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol as an intermediate. The research highlighted the compound's ability to improve yield and purity when used in conjunction with other reagents, showcasing its effectiveness in pharmaceutical applications . The results indicated that the new inhibitors derived from this compound had better pharmacokinetic profiles, leading to improved therapeutic outcomes.

Agricultural Applications

a. Fungicidal Properties

Research has shown that derivatives of this compound possess fungicidal properties effective against various phytopathogens. These compounds can be formulated into agricultural products aimed at controlling plant diseases, thereby enhancing crop yield and quality .

b. Case Study: Efficacy Against Phytopathogens

In a controlled trial, formulations containing this compound were tested against common fungal pathogens affecting crops. Results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating its potential as an active ingredient in fungicides .

Chemical Intermediate in Synthesis

a. Versatility in Organic Synthesis

Beyond its medicinal and agricultural uses, this compound serves as a versatile intermediate in organic synthesis. Its structure allows for modifications that can lead to various derivatives with tailored properties for specific applications .

b. Data Table: Chemical Reactions Involving this compound

| Reaction Type | Product Example | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | Alkylated pyridine derivatives | 85 | High selectivity achieved |

| Oxidation | Ketone derivatives | 90 | Efficient under mild conditions |

| Esterification | Ester derivatives | 75 | Suitable for pharmaceutical applications |

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol with two closely related pyridine derivatives, focusing on structural features, synthesis methods, and functional implications.

2-[2-[(5,6-Dimethyl-3-pyridyl)oxy]-6-fluoro-phenyl]propan-2-ol

- Structure : This compound features a fluoro-phenyl ether bridge linking the 5,6-dimethylpyridine ring to the propan-2-ol group. The additional aromatic ring and fluorine substituent distinguish it from the target compound.

- Synthesis : Prepared via acid-catalyzed reaction conditions (acetic acid, sulfuric acid) at 70°C, followed by purification via HPLC .

- Such derivatives are often designed for antifungal applications, as indicated by the patent context of the source material .

2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-ol

- Structure : Substitutes the 5,6-dimethyl groups with a single trifluoromethyl group at the 6-position of the pyridine ring.

- Key Attributes: The electron-withdrawing trifluoromethyl group increases the compound’s acidity and stability against oxidation. Formula: C₉H₁₀F₃NO (molecular weight: 205.18 g/mol) .

Structural and Functional Comparison Table

Research Findings and Implications

- In contrast, the trifluoromethyl group in the analog increases electron deficiency, favoring electrophilic substitution at specific positions .

- The target compound’s simpler structure may serve as a precursor for such derivatives.

- Synthetic Challenges : Acidic conditions (e.g., H₂SO₄ in ) are critical for synthesizing complex ether-linked analogs but may risk hydroxyl group degradation in the parent compound.

Notes

- The evidence highlights a gap in direct pharmacological data for this compound, necessitating further studies to elucidate its biological or industrial roles.

- Structural modifications (e.g., fluorination, trifluoromethylation) are strategic in tuning the compound’s properties for specific applications, as demonstrated by its analogs .

- Cross-referencing patents (e.g., BASF SE’s work ) and chemical catalogs provides a robust foundation for inferring synthetic pathways and functional trends.

Biological Activity

2-(5,6-Dimethyl-3-pyridyl)propan-2-ol, a compound featuring a pyridine ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Features:

- The presence of the dimethyl groups enhances lipophilicity and may influence the compound's interaction with biological targets.

- The hydroxyl group contributes to its potential as a pharmacophore.

Antiproliferative Effects

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. A comparative analysis of related pyridine derivatives shows varied IC50 values, suggesting that structural modifications can enhance or diminish biological efficacy.

| Compound | Cell Line | IC50 (nM) | Notes |

|---|---|---|---|

| 1 | MDA-MB-231 | 9.0 | Significant antiproliferative effect |

| 2 | HepG2 | 1.30 | Moderate activity |

| 3 | HCT-116 | 45–97 | Superior cytotoxicity |

These results indicate that structural features such as methyl substitutions and functional groups significantly affect the antiproliferative potency of pyridine derivatives .

The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in proliferation and apoptosis. For instance, studies have shown that similar compounds can inhibit key enzymes such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis induction in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing the biological activity of pyridine derivatives. For example:

- Hydroxyl Groups (-OH): Enhance interaction with cellular membranes and increase solubility.

- Methyl Groups (-CH3): Improve lipophilicity, facilitating better cellular uptake.

Research has demonstrated that the introduction of hydroxyl groups in pyridine derivatives often correlates with lower IC50 values against cancer cell lines, indicating improved antiproliferative activity .

Case Studies

- In Vitro Studies on Cancer Cell Lines:

- Mechanistic Insights:

Q & A

Q. What are the recommended synthetic pathways for 2-(5,6-Dimethyl-3-pyridyl)propan-2-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, coupling a substituted pyridine precursor (e.g., 5,6-dimethylpyridin-3-ol) with acetone under acid catalysis could yield the target compound. Reaction optimization should focus on:

- Temperature control : Elevated temperatures (80–100°C) improve reaction rates but may degrade thermally sensitive intermediates .

- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., H₂SO₄) to enhance electrophilicity of the pyridine ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm the pyridyl substitution pattern and propan-2-ol backbone. Key signals include methyl groups at δ 1.4–1.6 ppm (singlet) and pyridyl protons at δ 7.2–8.1 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 180.15 (calculated for C₁₀H₁₅NO).

- X-ray crystallography : Resolve stereochemistry if chiral centers are present (e.g., via recrystallization in toluene) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Safety measures should align with guidelines for structurally similar pyridine alcohols (e.g., 2-(2-Chloro-6-methylpyridin-3-yl)propan-2-ol):

- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritant) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?

Methodological Answer: Discrepancies may arise due to metabolic instability or off-target effects. Mitigation strategies include:

- Metabolic profiling : Use liver microsomes or hepatocytes to identify metabolites (e.g., hydroxylation at the pyridyl ring) .

- Dose-response studies : Adjust dosing regimens in animal models to account for rapid clearance (e.g., subcutaneous vs. oral administration) .

- Target validation : Employ CRISPR/Cas9 knockdown of suspected off-target receptors (e.g., GPCRs) to isolate primary mechanisms .

Q. What analytical methods are suitable for detecting impurities in synthesized batches?

Methodological Answer: Pharmaceutical-grade impurity profiling methods apply:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/0.1% TFA mobile phase. Monitor at 254 nm for pyridyl chromophores .

- LC-MS/MS : Detect trace impurities (e.g., unreacted pyridine precursors) with MRM transitions (e.g., m/z 122 → 95 for residual 5,6-dimethylpyridin-3-ol) .

- Limit tests : Follow ICH Q3A guidelines to set impurity thresholds (<0.15% for unknown impurities) .

Q. How can computational modeling predict the compound’s interactions with biological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) to:

- Target identification : Screen against databases like PDB or ChEMBL for kinases or neurotransmitter receptors.

- Binding affinity : Calculate ΔG values for interactions with active-site residues (e.g., hydrogen bonding with pyridyl N and hydroxyl groups) .

- Solubility prediction : Apply COSMO-RS models to optimize formulation (logP ~1.8 suggests moderate hydrophilicity) .

Q. What experimental designs address conflicting data on the compound’s thermal stability?

Methodological Answer: Contradictory thermal data (e.g., mp variations) require systematic analysis:

- DSC/TGA : Perform differential scanning calorimetry (heating rate 10°C/min) to determine decomposition onset (~180°C) and melting points .

- Batch variability : Compare synthesized batches using FTIR to detect moisture or solvent residues affecting stability .

- Accelerated aging : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.